molecular formula C8H6BrF3O B1451316 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene CAS No. 1017779-36-0

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene

Cat. No.: B1451316
CAS No.: 1017779-36-0
M. Wt: 255.03 g/mol
InChI Key: IYQMYENSWWJQAE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Properties

IUPAC Name

2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMYENSWWJQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoromethoxy groups allows for diverse chemical transformations and applications in various fields of research .

Biological Activity

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C8H7BrF3O
  • CAS Number : 1017779-36-0
  • Molecular Weight : 251.04 g/mol

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For instance, a related study on fluoroaryl compounds demonstrated varying degrees of antimicrobial efficacy against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on structural modifications.

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (µM)Zone of Inhibition (mm)
MA-11561615
MA-11153216
MA-11166416
MA-1114128Not Significant

The compound MA-1156 exhibited the highest antimicrobial activity with an MIC of 16 µM, indicating that modifications such as bromomethyl and difluoromethoxy groups enhance its efficacy against bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays using WST-1 reagent have shown that fluorinated derivatives can significantly inhibit cell viability in cancer cell lines. The compound's structure influences its ability to penetrate cells and exert cytotoxic effects.

Case Study: Fluorinated Derivatives of 2-Deoxy-D-Glucose

A related study synthesized halogenated derivatives of 2-deoxy-D-glucose, which showed enhanced cytotoxicity in glioblastoma multiforme (GBM) cells. The fluorinated derivatives had lower IC50 values compared to their non-fluorinated counterparts, suggesting that similar modifications might enhance the biological activity of this compound against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of halogen atoms can significantly alter the biological properties of aromatic compounds. The presence of bromine and difluoromethoxy groups in this compound may enhance lipophilicity and metabolic stability, contributing to its biological activity.

Key Findings:

  • Halogenation : Enhances binding affinity to biological targets.
  • Lipophilicity : Increased hydrophobic character improves cell membrane penetration.
  • Metabolic Stability : Fluorine substitutions can protect against metabolic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene

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